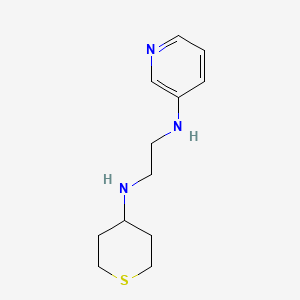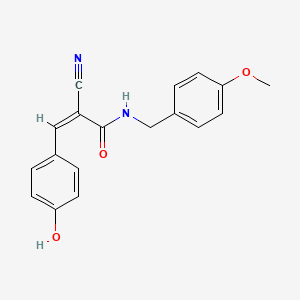
N-pyridin-3-yl-N'-(tetrahydro-2H-thiopyran-4-yl)ethane-1,2-diamine
Übersicht
Beschreibung
N-pyridin-3-yl-N'-(tetrahydro-2H-thiopyran-4-yl)ethane-1,2-diamine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as PTEN inhibitor because it has the ability to inhibit the activity of the PTEN protein, which is involved in the regulation of cell growth and division.
Wirkmechanismus
The mechanism of action of N-pyridin-3-yl-N'-(tetrahydro-2H-thiopyran-4-yl)ethane-1,2-diamine involves the inhibition of PTEN activity. PTEN is a lipid phosphatase that converts phosphatidylinositol (3,4,5)-trisphosphate (PIP3) to phosphatidylinositol (4,5)-bisphosphate (PIP2), which negatively regulates the PI3K/Akt signaling pathway. Inhibition of PTEN activity by this compound leads to accumulation of PIP3, which activates the PI3K/Akt signaling pathway and promotes cell survival and proliferation.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that the compound inhibits the activity of PTEN in a dose-dependent manner. The compound has also been shown to inhibit the growth and proliferation of various cancer cell lines. In vivo studies have demonstrated that the compound has antitumor activity in mouse xenograft models of human cancer.
Vorteile Und Einschränkungen Für Laborexperimente
N-pyridin-3-yl-N'-(tetrahydro-2H-thiopyran-4-yl)ethane-1,2-diamine has several advantages for lab experiments. The compound is relatively easy to synthesize and purify, and it has been extensively studied for its potential applications in cancer research. However, there are also some limitations to using this compound in lab experiments. The compound has poor solubility in water, which can make it difficult to work with in aqueous solutions. In addition, the compound has not been extensively studied for its potential toxicity and side effects, which could limit its use in certain experimental settings.
Zukünftige Richtungen
There are several future directions for research on N-pyridin-3-yl-N'-(tetrahydro-2H-thiopyran-4-yl)ethane-1,2-diamine. One potential direction is to investigate the compound's potential applications in other fields such as neurobiology and immunology. Another direction is to develop more potent and selective PTEN inhibitors based on the structure of this compound. Finally, it will be important to conduct further studies on the toxicity and side effects of the compound in order to determine its safety profile for potential clinical use.
Wissenschaftliche Forschungsanwendungen
N-pyridin-3-yl-N'-(tetrahydro-2H-thiopyran-4-yl)ethane-1,2-diamine has been extensively studied for its potential applications in cancer research. The compound has been shown to inhibit the activity of PTEN, which is a tumor suppressor protein that is frequently mutated or deleted in various types of cancer. Inhibition of PTEN activity leads to activation of the PI3K/Akt signaling pathway, which promotes cell survival and proliferation. Therefore, PTEN inhibitors such as this compound can be used as potential anticancer agents.
Eigenschaften
IUPAC Name |
N'-pyridin-3-yl-N-(thian-4-yl)ethane-1,2-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3S/c1-2-12(10-13-5-1)15-7-6-14-11-3-8-16-9-4-11/h1-2,5,10-11,14-15H,3-4,6-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKMNUOYUQDPQGA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCC1NCCNC2=CN=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(2R*,4S*)-4-hydroxy-1-[3-(methylthio)propyl]piperidine-2-carboxylic acid](/img/structure/B3923898.png)
![2-[1'-(2-fluorophenyl)-1H,1'H-3,4'-bipyrazol-1-yl]-N-(1-methyl-1H-pyrazol-5-yl)acetamide](/img/structure/B3923904.png)
![1-(4-chlorophenyl)-5-{[5-(1-pyrrolidinyl)-2-furyl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B3923918.png)
![N,N,4,5-tetramethyl-6-[4-(pyridin-2-ylmethyl)-1,4-diazepan-1-yl]pyrimidin-2-amine](/img/structure/B3923919.png)
![1-cyclopentyl-4-[(tetrahydro-2H-thiopyran-4-ylamino)methyl]pyrrolidin-2-one](/img/structure/B3923930.png)
![1-(3-pyridinyl)-2-(thieno[2,3-d]pyrimidin-4-ylamino)ethanol](/img/structure/B3923936.png)

![5-{1-[(2,3-dimethyl-1H-indol-7-yl)methyl]-2-pyrrolidinyl}-2-thiophenecarboxamide](/img/structure/B3923947.png)
![N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-[3-(2-thienylcarbonyl)piperidin-1-yl]acetamide](/img/structure/B3923956.png)
![2-[5-(2-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(2-hydroxy-5-nitrophenyl)acetamide](/img/structure/B3923959.png)
![[4-(1-benzothien-2-yl)-2-pyridinyl]methanol](/img/structure/B3923964.png)
![N-[amino(1,3-benzothiazol-2-ylamino)methylene]-4-methylbenzenesulfonamide dihydrochloride](/img/structure/B3923965.png)
![1-methyl-4-(3-{1-[2-(methylthio)benzoyl]-3-piperidinyl}propanoyl)piperazine](/img/structure/B3923971.png)
![3-(5-{[1-(3,4-dimethylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-2-furyl)-4-methylbenzoic acid](/img/structure/B3923972.png)